molecular formula C17H12FN B14115663 4-Fluoro-2,5-diphenylpyridine

4-Fluoro-2,5-diphenylpyridine

Cat. No.: B14115663
M. Wt: 249.28 g/mol
InChI Key: TYHVCWXUNSJWNX-UHFFFAOYSA-N
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Description

4-Fluoro-2,5-diphenylpyridine is a fluorinated heterocyclic compound characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and phenyl groups at the 2- and 5-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,5-diphenylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,5-diphenylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding the desired fluorinated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,5-diphenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Mechanism of Action

The mechanism of action of 4-Fluoro-2,5-diphenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards these targets. For example, in medicinal chemistry, the compound may inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2,5-diphenylpyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its chemical reactivity and biological activity. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold in drug design and materials science .

Biological Activity

4-Fluoro-2,5-diphenylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antiviral treatments. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine atom at the 4-position and two phenyl groups at the 2 and 5 positions of the pyridine ring. The synthesis typically involves various organic reactions, including Suzuki coupling and other cross-coupling methods to introduce the phenyl groups effectively.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as Hep-2 and NCI-H460, indicating strong growth inhibition capabilities. The mechanism often involves cell cycle arrest at the G2/M phase, suggesting that these compounds may interfere with cellular proliferation processes .

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundHep-21.45G2/M Phase Arrest
NCI-H4604.25G2/M Phase Arrest

Antiviral Activity

In addition to their anticancer properties, some studies have explored the antiviral potential of pyridine derivatives. While specific data on this compound's antiviral activity is limited, related compounds have demonstrated efficacy against respiratory viruses with EC50 values ranging from 39 to 250 μM . This suggests a potential for further exploration in antiviral drug development.

Case Studies

  • Anticancer Properties : A study reported that a series of pyridine derivatives were evaluated for their antiproliferative effects on various cancer cell lines. Compounds with structural similarities to this compound exhibited significant growth inhibition with IC50 values indicating effective concentrations for therapeutic use .
  • Antiviral Screening : Another investigation into pyridine derivatives revealed promising antiviral activities against influenza viruses. The results indicated that modifications in the molecular structure could enhance bioactivity and selectivity against viral targets .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The fluorine atom may enhance binding affinity to specific enzymes or receptors involved in cell proliferation and viral replication.
  • Cell Cycle Interference : Compounds like this often cause cell cycle arrest, preventing cancer cells from dividing effectively.

Properties

Molecular Formula

C17H12FN

Molecular Weight

249.28 g/mol

IUPAC Name

4-fluoro-2,5-diphenylpyridine

InChI

InChI=1S/C17H12FN/c18-16-11-17(14-9-5-2-6-10-14)19-12-15(16)13-7-3-1-4-8-13/h1-12H

InChI Key

TYHVCWXUNSJWNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=C2)F)C3=CC=CC=C3

Origin of Product

United States

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